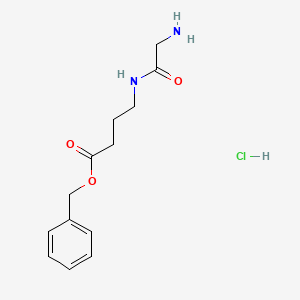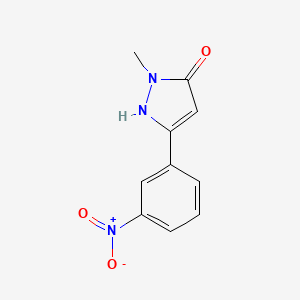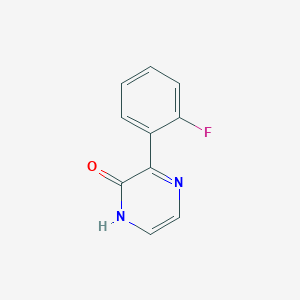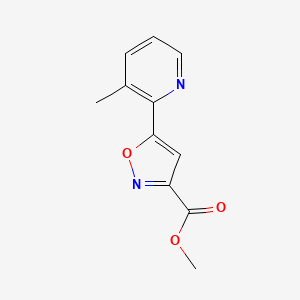![molecular formula C22H19NO B13699897 2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
2-[4-(Benzyloxy)phenyl]-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-1-methylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indole core substituted with a benzyloxy group at the 4-position of the phenyl ring and a methyl group at the 1-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-1-methylindole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Another method involves the reaction of 4-bromobenzyl ether with 4-benzyloxyaniline to produce 2-(4-(benzyloxy)phenyl)ethanol, which is then reacted with methylethylamine under alkaline conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]-1-methylindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Known for its MAO-B inhibitory activity and potential use in treating Parkinson’s disease.
(1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol: A related compound with potential therapeutic applications.
Uniqueness
2-[4-(Benzyloxy)phenyl]-1-methylindole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H19NO |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-methyl-2-(4-phenylmethoxyphenyl)indole |
InChI |
InChI=1S/C22H19NO/c1-23-21-10-6-5-9-19(21)15-22(23)18-11-13-20(14-12-18)24-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |
Clé InChI |
GVFDOSJOADGQAY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)










![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
